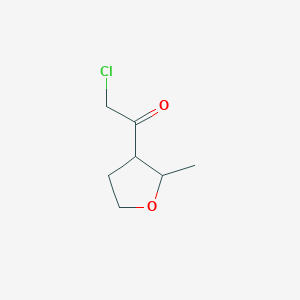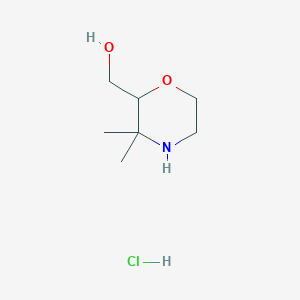
Ácido 7-cloro-1,3-benzodioxol-5-carboxílico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-2H-1,3-benzodioxole-5-carboxylic acid is a chemical compound with the molecular formula C8H5ClO4 and a molecular weight of 200.58 g/mol . This compound is characterized by a benzodioxole ring substituted with a chlorine atom and a carboxylic acid group. It is commonly used in biochemical research, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
7-chloro-2H-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays and studies involving enzyme inhibition and protein interactions.
Medicine: Research involving this compound includes the development of potential therapeutic agents for various diseases.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.
Métodos De Preparación
The synthesis of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid typically involves the chlorination of 1,3-benzodioxole-5-carboxylic acid. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Análisis De Reacciones Químicas
7-chloro-2H-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or aldehydes.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Mecanismo De Acción
The mechanism of action of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
7-chloro-2H-1,3-benzodioxole-5-carboxylic acid can be compared with other similar compounds, such as:
1,3-Benzodioxole-5-carboxylic acid: This compound lacks the chlorine substitution and has different reactivity and applications.
Piperonylic acid:
7-Chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid: This derivative has additional methyl groups, which can alter its chemical properties and applications.
The uniqueness of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
IUPAC Name |
7-chloro-1,3-benzodioxole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERQWJVFGZZHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)
![3,5-dimethoxy-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2387908.png)
![N-(2-chlorobenzyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2387909.png)



![(5-chlorothiophen-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2387916.png)
![3-Phenyl-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2387918.png)
![2,6-dimethyl-4-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)morpholine](/img/structure/B2387920.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2387922.png)
![methyl N-(4-{[(6-chloropyridin-3-yl)sulfonyl]oxy}phenyl)carbamate](/img/structure/B2387924.png)


